cytochalasin D
Overview
Description
Cytochalasin D is an alkaloid produced by Helminthosporium and other molds . It is a cell-permeable and potent inhibitor of actin polymerization . It disrupts actin microfilaments and activates the p53-dependent pathways causing arrest of the cell cycle at the G1-S transition .
Synthesis Analysis
The synthesis of cytochalasin D involves a berberine bridge enzyme-like oxidase-catalysed double bond isomerization . This process acts as a pathway switch in cytochalasin synthesis . The berberine bridge enzyme (BBE)-like oxidase AspoA uses Glu 538 as a general acid biocatalyst to catalyse an unusual protonation-driven double bond isomerization reaction .
Molecular Structure Analysis
The molecular structure of cytochalasin D is C30H37NO6 . It has a molar mass of 507.62 g/mol . The structure of cytochalasin D is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
Cytochalasin D interacts with actin filaments in cells, disrupting their polymerization . This interaction involves a berberine bridge enzyme-like oxidase-catalysed double bond isomerization . This reaction acts as a switch to alter the native and nonenzymatic pathways to synthesize aspochalasin family compounds .
Physical And Chemical Properties Analysis
Cytochalasin D is a crystalline solid . It is used as a laboratory chemical . Its physical and chemical properties are influenced by its complex molecular structure, which includes multiple rings and functional groups .
Scientific Research Applications
Electrophysiological Studies
- Excitation-Contraction Uncoupling : Cytochalasin D is used as an excitation-contraction uncoupler in optical mapping studies. Its effects on action potential duration restitution and dynamics during ventricular fibrillation have been investigated in isolated rabbit hearts (Hayashi et al., 2003).
- Cardiac Myocytes : It acts as an actin disruptor and mechanical uncoupler in cardiac myocytes. Studies using confocal and super-resolution STED microscopy have shown that Cytochalasin D preserves the actin filament architecture of adult rat ventricular myocytes in culture (Tian et al., 2012).
Cellular Mechanisms
- Actin Polymerization and Depolymerization : Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments, as observed in studies involving platelet shape change (Casella et al., 1981).
- Cytochalasin D and mRNA : It has been shown to release mRNA from the cytoskeletal framework and inhibit protein synthesis in HeLa cells, indicating its role in cellular mechanisms beyond just actin interaction (Ornelles et al., 1986).
- Inhibitor of Bacterial Invasion : Cytochalasin D is used to study bacterial invasion by inhibiting cytoskeletal function and signal transduction (Rosenshine et al., 1994).
Pathophysiological Studies
- Viral Infection Studies : Its effects have been observed on Autographa californica M nuclear polyhedrosis virus-infected cells, influencing cell morphology and virus replication (Hess et al., 1989).
- Interaction with Cofilin : Cytochalasin D acts as an inhibitorof the actin-cofilin interaction, a critical component in cell motility and muscle contraction. This interaction is essential for the regulation of actin filament dynamics in cells (Shoji et al., 2012).
Cancer Research
- Antitumor Activities : In murine models, pegylated liposomal Cytochalasin D shows significant antitumor activities. This approach increases solubility and bioavailability, reduces side effects, and improves antitumor effects, indicating potential as a chemical agent for cancer therapy (Huang et al., 2012).
Cytoskeleton and Cell Signaling
- Actin Cytoskeleton Dynamics : Cytochalasin D induces actin aggregation de novo while depolymerizing preexisting actin cytoskeletal components, creating new sites of actin aggregation that selectively associate with several regulatory proteins (Mortensen & Larsson, 2003).
- Interaction with Sodium Channels : Studies on rat and rabbit ventricular cardiac myocytes reveal that Cytochalasin D, through effects on the cytoskeleton, induces Na+ channels to enter a mode with lower peak open probability but greater persistent activity (Undrovinas et al., 1995).
Safety And Hazards
properties
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRWUKZFQQKKV-JHADDHBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO6 | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cytochalasin D | |
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URL | https://haz-map.com/Agents/4637 | |
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Mechanism of Action |
MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/, IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/, THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE., CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS., For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page. | |
Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
cytochalasin D | |
Color/Form |
NEEDLES FROM ACETONE-PETROLEUM ETHER | |
CAS RN |
22144-77-0 | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (-)-Cytochalasin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22144-77-0 | |
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Record name | Cytochalasin D | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144770 | |
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Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |
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Record name | CYTOCHALASIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9F0FZ3TO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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